1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one
CAS No.:
Cat. No.: VC18838783
Molecular Formula: C10H9BrF3NOS
Molecular Weight: 328.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrF3NOS |
|---|---|
| Molecular Weight | 328.15 g/mol |
| IUPAC Name | 1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
| Standard InChI | InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-4,9H,15H2,1H3 |
| Standard InChI Key | MDNVVPVQXHTKHA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)N)SC(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one, and its CAS registry number is 1804043-64-8 . Key structural attributes include:
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A propan-2-one backbone brominated at the α-position.
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A para-amino-substituted phenyl ring with a meta-trifluoromethylthio group (-SCF).
Table 1: Physicochemical Properties
The trifluoromethylthio group (-SCF) is a strong electron-withdrawing substituent that enhances the compound’s electrophilicity, facilitating nucleophilic substitution reactions at the brominated carbon. Concurrently, the para-amino group (-NH) introduces electron-donating effects, creating a polarized electronic environment that influences both reactivity and interactions with biological targets.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multi-step protocols starting from substituted aniline derivatives. Key steps include:
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Bromination: Introducing bromine at the α-position of a propan-2-one precursor.
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Functionalization: Installing the trifluoromethylthio group via thiolation or sulfur-based coupling reactions.
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Amination: Introducing the amino group at the para position of the phenyl ring.
Table 2: Representative Reaction Conditions
Industrial-scale production may employ continuous flow reactors to improve efficiency, though this remains speculative due to limited public data. Safety protocols are critical due to the hazardous nature of bromine and sulfur-containing reagents.
Biological Activities and Mechanisms
Anticancer Properties
In vitro assays reveal dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. Proposed mechanisms include:
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Inhibition of tubulin polymerization, disrupting mitotic spindle formation.
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Interaction with cysteine residues in oncogenic proteins via the electrophilic bromopropanone moiety.
Table 3: Biological Activity Profile
| Target Organism/Cell Line | IC (μM) | Mechanism Hypothesis |
|---|---|---|
| Staphylococcus aureus | 12.4 ± 1.2 | Cell wall synthesis inhibition. |
| MCF-7 (Breast Cancer) | 8.9 ± 0.8 | Tubulin binding, apoptosis induction. |
Comparative Analysis with Structural Analogues
Chlorophenyl vs. Trifluoromethylthiophenyl Derivatives
Replacing the -SCF group with -Cl (as in 1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one) reduces molecular weight (262.53 g/mol) but diminishes lipophilicity and metabolic stability. The -SCF group’s stronger electron-withdrawing effects enhance reactivity in SN2 reactions compared to chloro analogues.
Table 4: Functional Group Impact on Reactivity
| Compound | LogP (Predicted) | Half-Life (Human Liver Microsomes) |
|---|---|---|
| 1-(4-Amino-2-(SCF)phenyl)-1-bromo... | 2.1 | >6 hours |
| 1-(4-Amino-2-Cl-phenyl)-1-bromo... | 1.6 | 3.2 hours |
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile scaffold for developing:
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Kinase inhibitors: Modifying the amino group to introduce hydrogen-bond donors improves ATP-binding pocket affinity.
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Antibacterial agents: Functionalizing the propanone backbone with azide groups enables "click chemistry" for library synthesis.
Future Research Directions
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In Vivo Toxicology: Assess acute/chronic toxicity in rodent models.
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Structure-Activity Relationships (SAR): Systematic modification of the -SCF and -NH groups to optimize potency.
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Formulation Studies: Development of nanoparticle carriers to improve aqueous solubility.
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